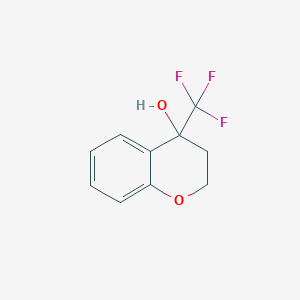
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Vue d'ensemble
Description
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4-TFMB or 4-TFMBP, is a compound belonging to the benzopyran class of molecules. It is a trifluoromethylated derivative of the dihydrobenzopyran family and has been the subject of numerous scientific studies due to its unique properties and potential applications. 4-TFMB is a highly versatile compound that has been used in a variety of scientific fields, including organic synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
Pharmaceutical Applications
Trifluoromethyl group-containing compounds have been widely used in the pharmaceutical industry . They are found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
Antifungal Applications
Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been studied for their potential antifungal activity . They were assayed in vitro as potential antimycotic agents against eight fungal strains . However, the esterification of salicylanilides by 4-(trifluoromethyl)benzoic acid did not result unequivocally in a higher antifungal potency .
Material Science Applications
The presence of chlorine (Cl) and trifluoromethyl (CF3) groups can influence material properties like conductivity. Fluorination can enhance hydrophobic interactions, which could be beneficial in various material science applications.
Organic Synthesis
Iodides (I) can serve as precursors for attachment to other molecules through well-established nucleophilic substitution reactions. This makes trifluoromethyl group-containing compounds valuable in organic synthesis.
Agrochemical Applications
4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in agrochemicals . It’s reasonable to assume that “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” or “4-(trifluoromethyl)-2,3-dihydrochromen-4-ol” could have similar applications.
Dye Manufacturing
4-(Trifluoromethyl)phenylhydrazine is also used in dyestuff . Therefore, “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” or “4-(trifluoromethyl)-2,3-dihydrochromen-4-ol” could potentially be used in dye manufacturing.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLBGSVRUHFJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



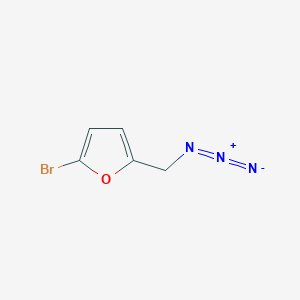
![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)
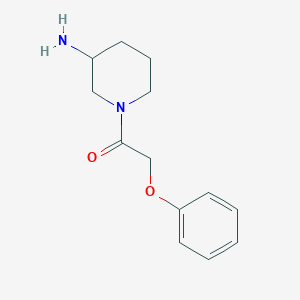
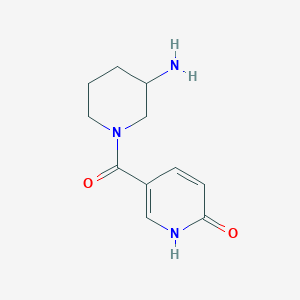
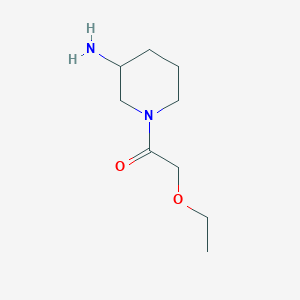

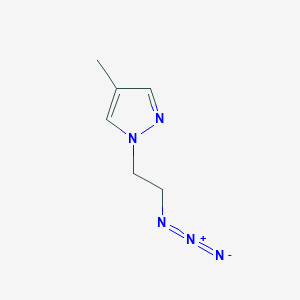
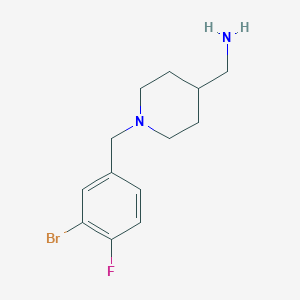
![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)
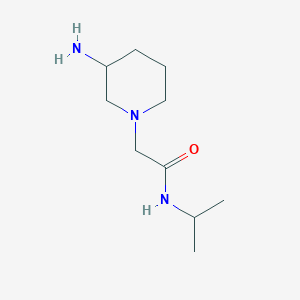

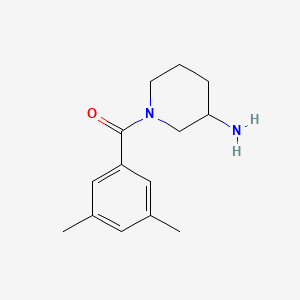

![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)